3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde
Overview
Description
3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . It is characterized by the presence of a fluorine atom at the 3-position and a trifluoroethoxy group at the 2-position of the benzaldehyde ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzoic acid
- 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzyl alcohol
- 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzene
Uniqueness
3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both a fluorine atom and a trifluoroethoxy group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Biological Activity
3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the realm of antimalarial research. This article discusses its synthesis, biological evaluations, and relevant findings from recent studies.
Synthesis and Structural Characteristics
The compound is synthesized as part of a broader class of chalcones that incorporate the 2,2,2-trifluoroethoxy group. This structural modification is significant as it influences the compound's biological properties. The synthesis typically involves the reaction of appropriate aldehydes with ketones under basic conditions, followed by functionalization to introduce the trifluoroethoxy group.
Antiplasmodial Activity
Recent studies have focused on the antiplasmodial activity of chalcones containing the 2,2,2-trifluoroethoxy group. Notably:
- Position-Dependent Efficacy : The biological activity of these compounds varies significantly based on the position of the trifluoroethoxy group on the phenyl ring. Compounds with this group at the ortho position exhibited enhanced antiplasmodial activity against Plasmodium falciparum compared to those with substitutions at meta or para positions .
- IC50 Values : Among the synthesized compounds, specific chalcones (e.g., compounds 3a and 3f) demonstrated significant inhibitory effects with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively . These values indicate a promising potential for further development as antimalarial agents.
- Selectivity Index : The selectivity index (SI) for these compounds was calculated to be above 8, suggesting low cytotoxicity towards mammalian cells (Vero cells), which is favorable for therapeutic applications .
Cytotoxicity and Hemolytic Activity
Cytotoxicity assays revealed that while these compounds are effective against malaria parasites, they exhibit minimal toxicity to human cells. The hemolytic activity was assessed using normal erythrocytes, demonstrating that at effective concentrations for antiplasmodial activity, there was no significant lysis observed .
Comparative Analysis of Related Compounds
A comparative analysis of other fluoroethoxy-containing chalcones reveals that:
Compound Type | IC50 (μg/mL) | Selectivity Index |
---|---|---|
Ortho-substituted Chalcones | 2.2 - 3.0 | 8.6 - 8.2 |
Meta-substituted Chalcones | Weak | N/A |
Para-substituted Chalcones | Weak | N/A |
This table illustrates that ortho-substituted chalcones are more effective than their meta or para counterparts in terms of both potency and selectivity.
Case Studies and Research Findings
Case Study 1 : A study evaluated various chalcones for their antiplasmodial properties in combination with artemisinin. The combination therapy showed enhanced efficacy against P. falciparum, indicating that these compounds could serve as adjuncts in malaria treatment strategies .
Case Study 2 : Another research effort focused on synthesizing a series of fluoroethoxychalcones to determine the impact of fluorine substitution on biological activity. Results indicated that monofluorinated compounds generally exhibited better efficacy than trifluorinated analogs .
Properties
IUPAC Name |
3-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-1-2-6(4-14)8(7)15-5-9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZSGAKRDRTJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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